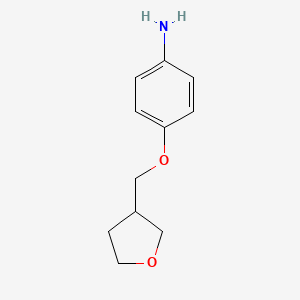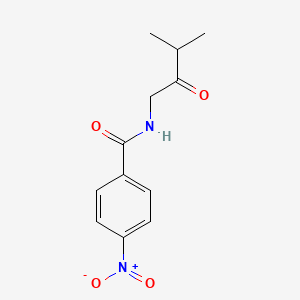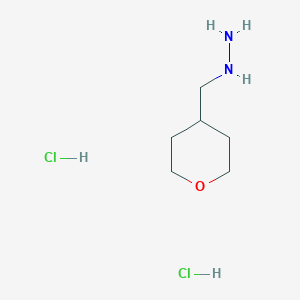
6-Methyl-2,3-dihydro-1H-indole hydrochloride
Descripción general
Descripción
6-Methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is a white solid and is used in various chemical reactions due to its indole scaffold .
Synthesis Analysis
Indole derivatives, such as this compound, can be synthesized using various classical and advanced methods . One of the widely used methods is the Fischer indolisation , which is a one-pot synthesis considered efficient in synthetic organic chemistry . This method has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H12ClN . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Indole-containing small molecules, like this compound, have been reported to have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 169.65 . Its IUPAC name is 6-methylindoline hydrochloride .Aplicaciones Científicas De Investigación
Antiviral Activity : Some derivatives of 6-Methyl-2,3-dihydro-1H-indole hydrochloride have been investigated for their antiviral properties. For instance, Ivashchenko et al. (2014) synthesized various compounds and found them effective against influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Antitumor Activity : Research by Nguyen et al. (1990) on 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, which are related to 6-Methyl-2,3-dihydro-1H-indole, showed promising results as a new class of antineoplastic agents, demonstrating antitumor activity in vitro and in vivo (Nguyen et al., 1990).
Antioxidant Properties : Zhao and Liu (2009) explored the antioxidant properties of indole derivatives, including those structurally similar to 6-Methyl-2,3-dihydro-1H-indole, finding that they could protect against radical-induced oxidation in human erythrocytes and DNA (Zhao & Liu, 2009).
Chemical Transformations : The study by Latypova et al. (2020) on the oxidation and other transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole demonstrates the chemical versatility and potential application of these compounds in various synthetic processes (Latypova et al., 2020).
Antidepressant Potential : A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles, which are structurally related to 6-Methyl-2,3-dihydro-1H-indole, were synthesized and screened for antidepressant activity, showing potential in this field as well (Demerson et al., 1975).
Pharmaceutical Applications : The synthesis and application of indole derivatives in pharmaceutical research are evident in studies like Cheung et al. (2001), which focus on creating novel scaffolds for kinase research areas (Cheung et al., 2001).
Mecanismo De Acción
Target of Action
6-Methyl-2,3-dihydro-1H-indole hydrochloride, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with and modulate multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it modulates. Given the diverse biological activities of indole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels .
Direcciones Futuras
The future directions of research on indole derivatives like 6-Methyl-2,3-dihydro-1H-indole hydrochloride are promising. They are being extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This could facilitate the design of novel compounds with anti-tubercular activity .
Análisis Bioquímico
Biochemical Properties
6-Methyl-2,3-dihydro-1H-indole hydrochloride plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have shown potential in inhibiting certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-2-3-8-4-5-10-9(8)6-7;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGHBCICZOHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine](/img/structure/B1423088.png)
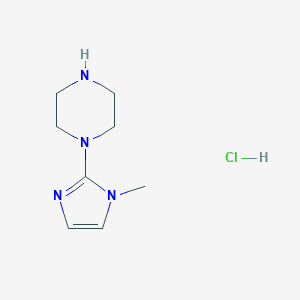
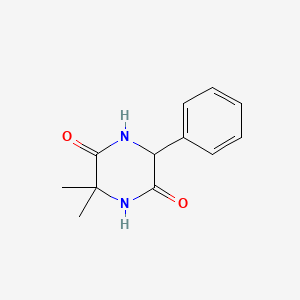

![[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1423094.png)
![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)
![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)

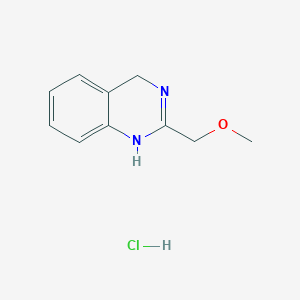

![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)
